molecular formula C25H26FN3O3 B2435093 5-((2-fluorobenzyl)oxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one CAS No. 941916-03-6

5-((2-fluorobenzyl)oxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

Cat. No. B2435093
CAS RN: 941916-03-6
M. Wt: 435.499
InChI Key: WLSHFIXQAZOPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-fluorobenzyl)oxy)-2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C25H26FN3O3 and its molecular weight is 435.499. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study by Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds were evaluated for their in vitro activities against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling, antituberculosis activity, and cytotoxicity, showing promising results against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).

Triazole Derivatives with Antimicrobial Activities

Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This study highlights the antimicrobial potential of novel synthetic compounds against various bacterial and fungal strains, showcasing the broad applicability of such compounds in addressing infectious diseases (Bayrak et al., 2009).

Tetrel Bonding Interactions in Triazole Derivatives

Ahmed et al. (2020) reported on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, analyzing O⋯π-hole tetrel bonding interactions. Their study contributes to understanding the molecular interactions and stability of novel compounds, with implications for drug design and materials science (Ahmed et al., 2020).

Benzimidazole Derivatives as EGFR Inhibitors

Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. This research highlights the potential of these compounds as anticancer agents, specifically as EGFR inhibitors, showcasing the integration of computational methods in the discovery and optimization of therapeutic molecules (Karayel, 2021).

properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3/c1-19-15-23(30)24(32-18-20-7-5-6-10-22(20)26)16-29(19)17-25(31)28-13-11-27(12-14-28)21-8-3-2-4-9-21/h2-10,15-16H,11-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSHFIXQAZOPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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